molecular formula C29H27N7O B2655236 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-{[1,1'-biphenyl]-4-yl}ethan-1-one CAS No. 920390-86-9

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-{[1,1'-biphenyl]-4-yl}ethan-1-one

Cat. No.: B2655236
CAS No.: 920390-86-9
M. Wt: 489.583
InChI Key: XSWLZENFEMVTPA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a biphenyl-acetyl group. Such hybrid scaffolds are often explored in drug discovery due to their ability to interact with diverse biological targets, including kinases and GPCRs .

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N7O/c37-26(19-22-11-13-25(14-12-22)24-9-5-2-6-10-24)34-15-17-35(18-16-34)28-27-29(31-21-30-28)36(33-32-27)20-23-7-3-1-4-8-23/h1-14,21H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWLZENFEMVTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-{[1,1’-biphenyl]-4-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring system.

    Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of Biphenyl Group: The final step involves the coupling of the biphenyl group to the intermediate compound, typically through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-{[1,1’-biphenyl]-4-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair processes. Inhibitors of PARP have garnered attention for their ability to selectively target cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

In vitro assays have demonstrated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines, including:

  • BT-474 (breast cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

For example, one derivative showed an IC50 value of 0.99±0.01μM0.99\pm 0.01\,\mu M against the BT-474 cell line, indicating strong anticancer activity .

Synthesis and Evaluation

A comprehensive study involving the synthesis of various analogs of the compound has been conducted to evaluate their biological activity. The synthesis typically involves:

  • Formation of the Triazolo-Pyrimidine Core : Utilizing cyclization reactions between appropriate precursors.
  • Piperazine Attachment : Achieved through nucleophilic substitution reactions.
  • Biphenyl Integration : Often done via coupling reactions.

These synthetic routes allow for the fine-tuning of biological activity by modifying substituents on the core structure .

Clinical Relevance

The relevance of this compound extends beyond laboratory studies; it has implications for clinical applications in personalized medicine. For instance, compounds targeting PARP are currently being evaluated in clinical trials for their effectiveness in treating cancers associated with BRCA mutations .

Mechanism of Action

The mechanism of action of 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-{[1,1’-biphenyl]-4-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s triazolo-pyrimidine core is shared with derivatives reported in and . Key structural variations among analogues include:

Compound Name Core Structure Substituents at R1 (Triazole) Substituents at R2 (Piperazine)
Target Compound Triazolo[4,5-d]pyrimidine 3-Benzyl Biphenyl-4-yl ethanone
1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one Triazolo[4,5-d]pyrimidine 3-(4-Methoxyphenyl) 3-Methylphenyl ethanone
Patent Derivatives (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidine N/A 4-Methylpiperazine

Key Observations :

  • The biphenyl-4-yl ethanone substituent introduces steric bulk, which may influence binding pocket accessibility in target proteins compared to smaller groups like 3-methylphenyl .
  • Piperazine derivatives in often feature alkyl or hydroxyethyl substituents, which improve aqueous solubility but may reduce CNS penetration compared to the target compound’s unmodified piperazine .
Hypothesized Bioactivity and Target Profiles

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

  • Kinase Inhibition Potential: The triazolo-pyrimidine scaffold is associated with kinase inhibition (e.g., Aurora kinases), as seen in for pyrazolotriazolopyrimidines. The benzyl group may enhance selectivity for hydrophobic binding pockets .
  • GPCR Modulation: Piperazine-linked biphenyl moieties are common in serotonin/dopamine receptor ligands. The biphenyl-4-yl ethanone group could confer affinity for aminergic receptors .

Biological Activity

The compound 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-{[1,1'-biphenyl]-4-yl}ethan-1-one represents a novel class of compounds that have garnered attention for their potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6C_{22}H_{24}N_{6}, with a molecular weight of approximately 376.47 g/mol. Its structure includes a triazolo-pyrimidine moiety linked to a piperazine ring and a biphenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown moderate potency against various pathogens in vitro. A study highlighted that related triazolo derivatives had an effective concentration (EC50) of 2.1 μM against Cryptosporidium, demonstrating potential as therapeutic agents for parasitic infections .

Anticancer Activity

Triazolo-pyrimidine derivatives have been studied for their anticancer properties. A synthesized analog exhibited selective inhibition against cancer cell lines by targeting specific kinases involved in tumor progression. The structure-activity relationship analysis revealed that modifications in the piperazine and biphenyl regions significantly influenced cytotoxicity and selectivity .

Cardiovascular Effects

Concerns regarding cardiotoxicity have been raised due to the inhibition of the hERG ion channel by some triazolo-pyrimidine compounds. This aspect is critical as it may limit the clinical application of these compounds despite their promising pharmacological profiles .

Structure-Activity Relationship (SAR)

The SAR studies conducted on triazolo-pyrimidine derivatives indicate that:

  • Substituents on the piperazine ring enhance solubility and biological activity.
  • Aromatic groups such as biphenyl improve binding affinity to target enzymes.
  • Altering the nitrogen positions within the triazole ring can modulate potency against specific biological targets .

Case Studies

Several studies have focused on the biological evaluation of this compound class:

  • In Vivo Efficacy Against Cryptosporidiosis : In animal models, compounds similar to the target compound showed significant reduction in C. parvum infection rates, suggesting potential for treating cryptosporidiosis in immunocompromised patients .
  • Cytotoxicity Screening : A series of derivatives were screened against multiple cancer cell lines, revealing that certain modifications led to enhanced selectivity and reduced cytotoxicity compared to standard chemotherapeutics .
  • Cardiotoxicity Assessment : Investigations into hERG channel inhibition revealed that while some derivatives exhibited promising anti-parasitic activity, they also posed risks for cardiac side effects at higher concentrations .

Q & A

Q. What are the critical steps in designing a scalable synthetic route for this compound while minimizing side reactions?

  • Methodological Answer : Employ statistical Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying interactions between parameters like reaction time and reagent stoichiometry . Quantum chemical calculations (e.g., density functional theory) can predict reactive intermediates, enabling targeted optimization of cyclization steps for the triazolo-pyrimidine core .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reference standards (e.g., analogs from pharmaceutical impurity libraries) .
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperazine and biphenyl regions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve ambiguous stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can computational methods predict regioselectivity during triazolo-pyrimidine ring formation?

  • Methodological Answer : Use quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to model competing pathways for triazole cyclization. For example, compare activation energies for benzyl group migration versus direct annulation. Pair computational predictions with experimental validation via kinetic isotope effects (KIEs) or substituent-tuning studies .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s reactivity?

  • Methodological Answer : Implement a feedback loop where experimental results (e.g., unexpected byproducts) refine computational models. For instance, if DFT predicts a low-energy transition state but experiments show low yield, re-evaluate solvation effects or entropy contributions using molecular dynamics (MD) simulations. Cross-validate with in-situ IR spectroscopy to detect transient intermediates .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction kinetics or mass transfer in large-scale synthesis?

  • Methodological Answer : Integrate AI-based process simulation to model heat/mass transfer in flow reactors. Train neural networks on historical data to predict optimal mixing rates or residence times for the biphenyl-ethanone coupling step. Couple with real-time sensors (e.g., Raman spectroscopy) for closed-loop control of reaction parameters .

Q. What methodologies address challenges in isolating polar intermediates during piperazine functionalization?

  • Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to concentrate polar species without thermal degradation. Optimize solvent systems using Hansen solubility parameters (HSPs) to enhance crystallization efficiency. For example, ternary solvent mixtures (water/ethanol/acetone) can improve yield during recrystallization .

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